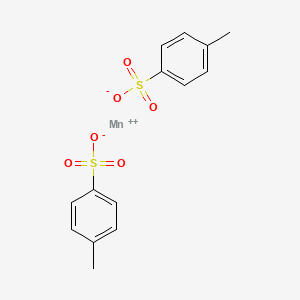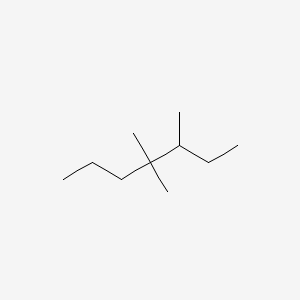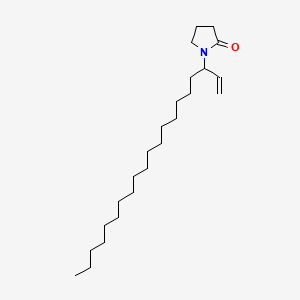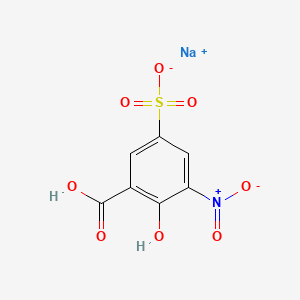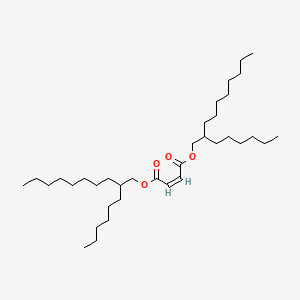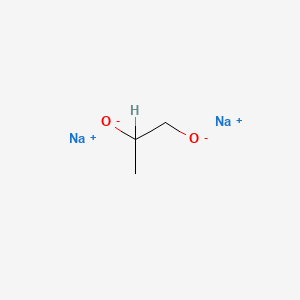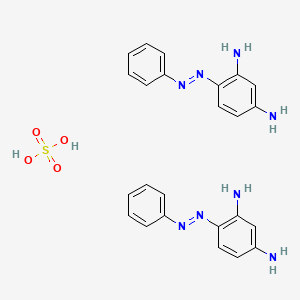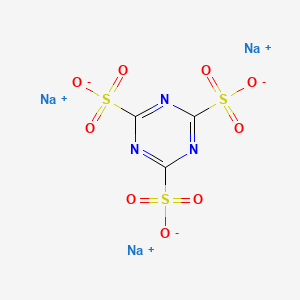
Tin tetra(hexanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin tetra(hexanolate) is an organotin compound with the chemical formula C24H54O4Sn. It is a coordination complex where a tin(IV) ion is bonded to four hexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin tetra(hexanolate) can be synthesized through the reaction of tin(IV) chloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C6H13OH→Sn(OC6H13)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tin tetra(hexanolate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tin tetra(hexanolate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other alcohols or alkoxides can lead to ligand exchange.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: New tin alkoxides with different ligands.
Wissenschaftliche Forschungsanwendungen
Tin tetra(hexanolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of tin tetra(hexanolate) in catalytic processes involves the coordination of the tin center with reactants, facilitating their transformation. The tin ion acts as a Lewis acid, activating substrates and stabilizing transition states. This enhances the rate of chemical reactions and improves product yields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin tetra(ethanolate): Similar structure but with ethanolate ligands.
Tin tetra(butanolate): Contains butanolate ligands instead of hexanolate.
Tin tetra(phenolate): Features phenolate ligands.
Uniqueness
Tin tetra(hexanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. The longer carbon chain of the hexanolate ligands provides different steric and electronic effects compared to shorter or aromatic ligands, making it suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
93840-03-0 |
|---|---|
Molekularformel |
C24H52O4Sn |
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
hexan-1-olate;tin(4+) |
InChI |
InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
NIRYGOQSAJECEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


